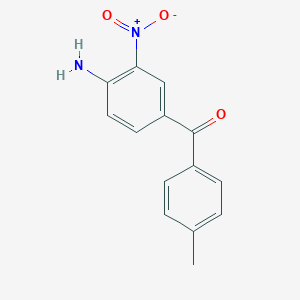
(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone is a complex organic molecule that is likely to exhibit interesting chemical and physical properties due to the presence of various functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone.
Synthesis Analysis
The synthesis of related compounds involves multiple steps that include the formation of bonds between aromatic rings and the introduction of functional groups such as nitro, amino, and methanone groups. For instance, the synthesis of a compound with both nitroaniline and hydroxyphenyl groups has been reported, which suggests that similar synthetic routes could be applicable for the synthesis of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone . Additionally, the synthesis of a compound with an aminothiazolyl and a thiophenyl group has been achieved, indicating that complex aromatic compounds can be synthesized and characterized using techniques such as FTIR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of aromatic compounds with multiple substituents can be quite complex. The dihedral angle between different aromatic groups can significantly influence the overall molecular conformation. For example, in a related compound, the dihedral angle between the 4-nitroaniline and 2-hydroxyphenyl groups was found to be 84.04°, which indicates a significant twist between the planes of these groups . This information can be useful when considering the molecular structure of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone, as the spatial arrangement of the substituents will affect its chemical reactivity and interactions.
Chemical Reactions Analysis
The reactivity of a compound like (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone can be inferred from the reactivity of its functional groups. Nitro groups are known to be electron-withdrawing, while amino groups are electron-donating, which can lead to interesting chemical behavior. The presence of these groups can influence the formation of hydrogen bonds and other intermolecular interactions, as seen in the crystal structure of a related compound where hydrogen bonds were observed .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone can be predicted based on the properties of similar compounds. For example, the presence of hydrogen bonding in the crystal structure suggests that the compound may have a relatively high melting point and may exhibit solubility in polar solvents . The electronic properties such as HOMO-LUMO energy levels and Mulliken atomic charges can be calculated using computational methods like DFT, as demonstrated for a related compound . These properties are crucial for understanding the stability and reactivity of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Kimbaris and Varvounis (2000) explored the reduction of 2- and 3-acylpyrroles, presenting a new synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system from 1-(4-methylphenyl)sulfonyl-1H-pyrrole. The research revealed various reduction reactions and the formation of compounds with intricate molecular structures, contributing to the knowledge of chemical synthesis and reactions involving similar compounds (Kimbaris & Varvounis, 2000).
Applications in Imaging and Disease Research
- Wang, Gao, Xu, and Zheng (2017) synthesized a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, indicating the relevance of chemical compounds similar to (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone in medical imaging and potentially aiding in the understanding and diagnosis of neurological conditions (Wang, Gao, Xu, & Zheng, 2017).
Photoaffinity Labeling and Chemical Interactions
- The research by Voskresenska, Wilson, Panov, Tarnovsky, Krause, Vyas, Winter, and Hadad (2009) delved into the photoaffinity labeling system involving 4-amino-3-nitrophenyl azide. The study highlighted the formation of nitrenium ions and provided insights into the rapid intermolecular protonation, contributing to the understanding of photochemical behavior and reactions pertinent to the field of chemical biology (Voskresenska et al., 2009).
Synthesis and Structure-Activity Relationship
- Ottosen, Sørensen, Björkling, Skak-Nielsen, Fjording, Aaes, and Binderup (2003) reported the synthesis and structure-activity relationship of a series of 4-aminobenzophenones, showcasing the antiinflammatory activity and inhibition of proinflammatory cytokines. This indicates the potential pharmaceutical applications and relevance in designing inhibitors for inflammatory diseases (Ottosen et al., 2003).
Eigenschaften
IUPAC Name |
(4-amino-3-nitrophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYUKKDPVSUSCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

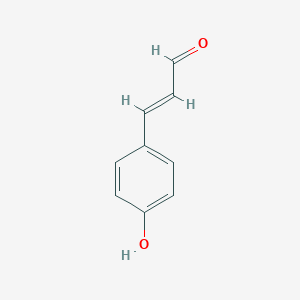
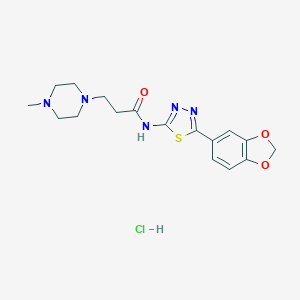
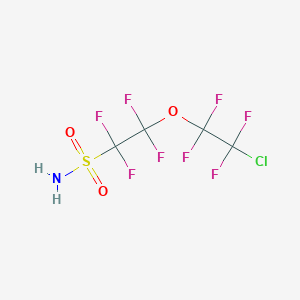

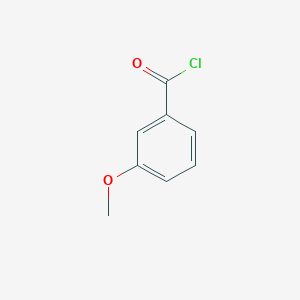
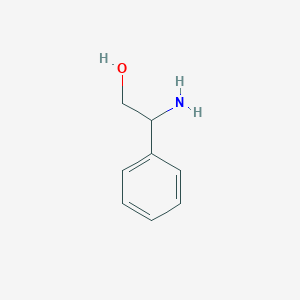
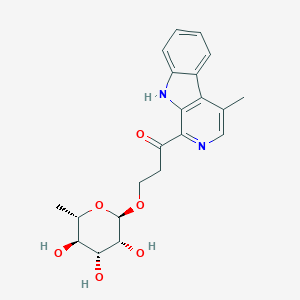
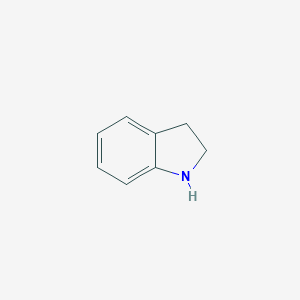
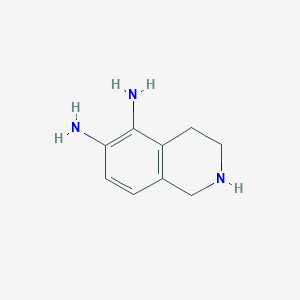

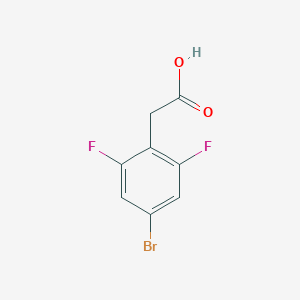
![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)